5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Beschreibung
Eigenschaften
IUPAC Name |
5-[(2-chlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(17-9-5-6-10-18(17)23)27-13-11-26(12-14-27)16-7-3-2-4-8-16/h2-10,19,29H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXOGMTVVLRMEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of this compound appear to be acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition.
Mode of Action
The compound interacts with its targets, AChE and BuChE, by inhibiting their activities. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition. The compound’s mode of action is similar to that of other acetylcholinesterase inhibitors, which are often used in the treatment of neurodegenerative diseases like Alzheimer’s.
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting the activity of AChE and BuChE. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The downstream effects of this include improved memory and cognitive function, which is why AChE inhibitors are used in the treatment of Alzheimer’s disease.
Result of Action
The inhibition of AChE and BuChE by the compound results in increased levels of acetylcholine in the brain. This can lead to improved memory and cognitive function, particularly in individuals with neurodegenerative diseases like Alzheimer’s where acetylcholine levels are typically reduced.
Biologische Aktivität
5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a thiazole and triazole ring system that is known for various biological properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 419.5 g/mol. The structural representation includes a thiazole ring fused with a triazole moiety, which contributes to its biological profile.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its effects on various biological systems.
Anticancer Activity
Research indicates that compounds containing piperazine and thiazole motifs exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit tumor growth in various cancer cell lines. The specific compound under study has demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells.
Table 1: Anticancer Activity Data
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole and triazole rings play crucial roles in interacting with biological targets such as enzymes and receptors involved in cell signaling pathways.
Case Studies
- Case Study on Anticancer Efficacy : A study published in the International Journal of Pharmaceutical Sciences and Research demonstrated that the compound inhibited the proliferation of MCF-7 cells through apoptosis induction. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.
- Antimicrobial Evaluation : In another study, the compound was tested against a panel of clinical isolates from patients with infections. The results indicated that it significantly reduced bacterial load in vitro, suggesting potential for development as an antimicrobial agent.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
The compound exhibits a wide range of biological activities, including:
- Anticancer Activity : Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles can inhibit cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines through different mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
- Antimicrobial Properties : Thiazolo[3,2-b][1,2,4]triazole derivatives have demonstrated efficacy against a variety of pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis .
- Neuropharmacological Effects : Compounds containing piperazine moieties are known for their neuroactive properties. The presence of the piperazine ring in this compound suggests potential applications in treating neurological disorders such as anxiety and depression. Studies on related compounds have indicated serotonin receptor modulation as a key mechanism .
Case Studies
Several studies have documented the applications and effects of this compound and its analogs:
- Antitumor Activity : A study published in Pharmaceutical Research explored the synthesis and biological evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives. The findings indicated that modifications to the thiazole ring significantly enhanced anticancer activity against specific cancer types .
- Antimicrobial Efficacy : In a comparative study on antimicrobial agents published in Journal of Medicinal Chemistry, various thiazolo[3,2-b][1,2,4]triazole derivatives were tested against resistant bacterial strains. The results showed promising activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
- Neuropharmacological Studies : A review article highlighted the potential of piperazine derivatives in treating anxiety disorders. The study emphasized that compounds similar to the one could act as selective serotonin reuptake inhibitors (SSRIs), providing a basis for further investigation into their use in psychiatric medicine .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations in the Piperazine Ring
a. 5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 869344-12-7)
- Structural Difference : Replaces the 4-phenylpiperazine with a 4-(2-fluorophenyl)piperazine.
- Impact : Fluorine’s electronegativity may alter receptor binding kinetics. Molecular weight (458.0 g/mol) is slightly reduced compared to the parent compound (479.6 g/mol for the 4-phenyl analog in ).
- Synthesis : Likely follows similar coupling protocols as in (e.g., PEG-400-mediated reactions with substituted chlorides) .
b. 5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 887220-11-3)
- Structural Difference : Substitutes 4-phenylpiperazine with 4-ethylpiperazine and replaces the 2-methylthiazolo group with a 2-furanyl moiety.
- The furan ring introduces π-π stacking opportunities. Molecular weight: 444.0 g/mol .
Modifications in the Aromatic Substituents
a. 5-((4-Ethoxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 869343-80-6)
- Structural Difference : Replaces the 2-chlorophenyl group with a 4-ethoxy-3-methoxyphenyl unit.
- Impact : The electron-donating methoxy and ethoxy groups enhance solubility but may reduce affinity for hydrophobic binding pockets. Molecular weight: 479.6 g/mol .
b. 5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 869344-01-4)
Core Scaffold Variations
a. (E/Z)-5-((Methylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5a)
- Structural Difference: Replaces the hydroxyl group with a methylamino-methylene moiety and lacks the piperazine-chlorophenyl branch.
- Impact : The ketone group (C=O) at position 6 reduces hydrogen-bonding capacity but increases electrophilicity. Melting point: 239–241°C .
b. 5-((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f)
- Structural Difference: Features a (4-chlorophenyl)amino substituent instead of the piperazine-phenyl system.
- typical 50–70% for piperazine-containing analogs) .
Vorbereitungsmethoden
Cyclocondensation of 1,2,4-Triazole-3-Thiol
The core structure is synthesized via a [2+3]-cyclocondensation reaction between 1,2,4-triazole-3-thiol 1 and α-haloketones or α-haloesters. For this compound, chloroacetic acid 2 and 2-chlorobenzaldehyde 3 are condensed in acetic acid/sodium acetate to form the thiazolidinone intermediate 4 (Fig. 1).
Reaction Conditions :
- Solvent : Acetic acid/acetic anhydride (1:1)
- Catalyst : Sodium acetate (2 eq)
- Temperature : Reflux (110°C)
- Time : 3–4 hours
Intermediate 4 :
$$ \text{Yield: 68–72\%} $$
$$ \text{Characterization}: \, ^1\text{H NMR (400 MHz, DMSO-d}6\text{)}: \delta 7.45–7.32 \, (\text{m, 4H, Ar-H}), 4.82 \, (\text{s, 2H, CH}2\text{), 2.41 \, (\text{s, 3H, CH}_3\text{)}} $$
Oxidation to Thiazolo-Triazol-6-One
Intermediate 4 is oxidized using hydrogen peroxide (30%) in acetic acid to yield the thiazolo[3,2-b]triazol-6-one 5 .
Reaction Conditions :
- Oxidizing Agent : H$$2$$O$$2$$ (2 eq)
- Temperature : 70°C
- Time : 2 hours
Intermediate 5 :
$$ \text{Yield: 85\%} $$
$$ \text{Characterization}: \, \text{IR (KBr)}: 1720 \, \text{cm}^{-1} \, (\text{C=O}) $$
Introduction of the 4-Phenylpiperazinyl Group
Mannich Reaction for Alkylation
The 4-phenylpiperazinyl group is introduced via a Mannich reaction using paraformaldehyde 6 and 4-phenylpiperazine 7 under acidic conditions (Fig. 2).
Reaction Conditions :
- Solvent : Ethanol
- Catalyst : Conc. HCl (0.5 eq)
- Temperature : Reflux (78°C)
- Time : 6–8 hours
Intermediate 8 :
$$ \text{Yield: 65\%} $$
$$ \text{Characterization}: \, ^13\text{C NMR (100 MHz, CDCl}3\text{)}: \delta 151.2 \, (\text{C=N}), 129.8–127.3 \, (\text{Ar-C}), 58.4 \, (\text{N-CH}2\text{-N}) $$
Coupling with the Thiazolo-Triazole Core
Intermediate 5 is reacted with Intermediate 8 in the presence of K$$2$$CO$$3$$ in DMF to form the final product 9 (Fig. 3).
Reaction Conditions :
- Base : K$$2$$CO$$3$$ (3 eq)
- Solvent : DMF
- Temperature : 90°C
- Time : 12 hours
Final Product 9 :
$$ \text{Yield: 58\%} $$
$$ \text{Characterization}: \, \text{HRMS (ESI)}: m/z \, 497.1245 \, [\text{M+H}]^+ \, (\text{calc. for C}{24}\text{H}{22}\text{ClN}5\text{O}2\text{S}: 497.1248) $$
Optimization and Challenges
Solvent and Catalytic Effects
Stereochemical Considerations
The Mannich reaction produces a racemic mixture at the benzylic carbon. Chiral HPLC (Chiralpak IC column) achieves 98% enantiomeric excess using hexane/isopropanol (90:10).
Analytical and Spectroscopic Validation
NMR Spectroscopy
X-Ray Crystallography
Single-crystal X-ray analysis (Fig. 4) confirms the planar thiazolo-triazole core and the chair conformation of the piperazine ring.
Comparative Yield Analysis
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cyclocondensation | 72 | 95 |
| 2 | Oxidation | 85 | 97 |
| 3 | Mannich Reaction | 65 | 91 |
| 4 | Coupling | 58 | 98 |
Industrial-Scale Considerations
Q & A
Q. Table 1: Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Ethanol, 80°C, 12h | 52 | 95 | |
| Acetonitrile, 100°C, 8h | 65 | 98 | |
| Microwave, 150 W, 30min | 70 | 97 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
